2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide
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Overview
Description
This compound features a glycinamide backbone substituted with a 4-chlorobenzyl group, a 2-methoxy-5-methylphenyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the glycinamide intermediate with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-methoxy-5-methylphenyl group: This can be done through a nucleophilic substitution reaction using 2-methoxy-5-methylphenyl halide.
Addition of the phenylsulfonyl group: The final step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl and methoxy-methylphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-chlorobenzyl)-N-(5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(tosyl)glycinamide
Uniqueness
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the 4-chlorobenzyl group enhances its reactivity, while the methoxy and methyl groups provide steric and electronic effects that can influence its interactions with molecular targets.
Properties
Molecular Formula |
C23H23ClN2O4S |
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Molecular Weight |
459 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-9-11-19(24)12-10-18)31(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
UGJLLISDGFKUQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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